4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid

Description

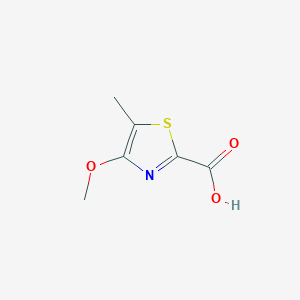

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is a thiazole-derived carboxylic acid characterized by a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 5 of the heterocyclic thiazole ring. The methoxy substituent introduces electron-withdrawing effects, which may modulate the acidity of the carboxylic acid group (pKa ~2–3) and influence solubility or reactivity in synthetic pathways .

Properties

IUPAC Name |

4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-3-4(10-2)7-5(11-3)6(8)9/h1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJPKEYDHAOWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of 4-methoxy-5-methylthiazole with carbon dioxide under specific conditions. One common method includes the use of methanol and water as solvents, with potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives, including 4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted that thiazole compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves interference with the microbial cell wall synthesis or metabolic pathways, making them potential candidates for developing new antibiotics .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant activities. For instance, compounds similar to this compound have shown promising results in preclinical models for epilepsy treatment. Their efficacy was attributed to their ability to modulate neurotransmitter systems and enhance GABAergic activity, which is crucial for seizure control .

Anticancer Activity

Recent studies have explored the antiproliferative effects of thiazole derivatives on cancer cells. Compounds related to this compound demonstrated cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The proposed mechanism involves inhibition of tubulin polymerization, which disrupts cancer cell division and proliferation .

Pesticidal Properties

The compound has been identified as a potential pesticide due to its ability to act against a range of agricultural pests and pathogens. Its application in agriculture includes:

- Fungicides : Effective against common plant pathogens such as Botrytis cinerea and Phytophthora infestans, which are responsible for significant crop losses.

- Insecticides : Demonstrated efficacy in controlling pests like the small cabbage moth (Plutella xylostella), showcasing its role in integrated pest management strategies .

Plant Growth Regulation

In addition to its pesticidal properties, this compound has been studied for its ability to enhance plant growth and resistance to stress conditions. It acts as a plant growth regulator by inducing systemic resistance against diseases and improving overall plant health .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler thiazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural features and molecular properties of 4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid and related compounds:

Biological Activity

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | 0.25 |

These values indicate that the compound is particularly potent against Gram-negative bacteria and certain fungal species, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Properties

The anticancer activity of thiazole derivatives has been a focus of recent studies. This compound has shown promising results in inhibiting cancer cell proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| LX-2 (normal) | 17.52 |

| A549 (lung cancer) | <10 |

| MCF-7 (breast cancer) | <5 |

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives are also noteworthy. Research indicates that this compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Inhibition Percentages

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 89 |

| TNF-α | 78 |

These results highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Signaling Modulation : It can affect various signaling pathways related to inflammation and cell survival.

- Gene Expression Alteration : The compound may alter gene expression profiles associated with inflammatory responses and tumor growth.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in chronic infections where biofilms are prevalent.

- Cytotoxicity Assessment : Another investigation revealed that treatment with this compound led to significant apoptosis in MCF-7 cells, with morphological changes consistent with programmed cell death.

- Inflammation Models : In vivo models of inflammation showed reduced swelling and cytokine levels following administration of the compound, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid, and what critical reaction conditions influence yield?

The synthesis of thiazole-carboxylic acid derivatives typically involves cyclocondensation of precursors like α-haloketones with thioureas or thioamides. For example, similar compounds (e.g., 2-Methyl-1,3-thiazole-4-carboxylic acid) are synthesized via refluxing in acetic acid with sodium acetate as a catalyst, followed by recrystallization . Key factors include:

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming substituent positions (e.g., methoxy and methyl groups). For instance, thiazole protons typically resonate at δ 7.0–8.0 ppm, while methyl groups appear at δ 2.1–2.5 ppm .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and methoxy C-O stretches (~1250 cm) validate functional groups .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm is standard .

Q. How does the methoxy group influence the compound’s solubility and stability in aqueous vs. organic solvents?

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-donating nature, while the carboxylic acid moiety increases water solubility at neutral/basic pH. Stability studies for analogous compounds show decomposition above 150°C, requiring storage at 4°C under inert atmosphere .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, molecular docking studies of similar thiazole derivatives (e.g., acetamide-linked compounds) reveal preferential attack at the thiazole C-2 position due to lower activation energy . Software like Gaussian or ORCA can model transition states, while electrostatic potential surfaces highlight nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

- Hybrid methods : Combine experimental NMR with DFT-predicted chemical shifts (e.g., using the gauge-independent atomic orbital method). Discrepancies in methoxy group shifts may arise from solvent effects, requiring corrections with the polarizable continuum model .

- X-ray crystallography : Resolves ambiguities in substituent positioning, as demonstrated for benzimidazole-thiazole hybrids .

Q. How can the compound’s bioactivity be explored using structure-activity relationship (SAR) studies?

- Functional group modulation : Replace the methoxy group with ethoxy or halogen substituents to assess antibacterial/antifungal activity. For example, 5-(4-Methoxyphenyl)thiazole derivatives showed enhanced inhibition against E. coli .

- Docking studies : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases, using AutoDock Vina to simulate binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives during cyclization to control stereochemistry .

- Continuous flow systems : Minimize side reactions by optimizing residence time and temperature gradients, as applied in thiazole-5-carboxylate synthesis .

Methodological Considerations

Q. How to optimize reaction yields when introducing bulky substituents to the thiazole ring?

Q. What are the best practices for handling air- or moisture-sensitive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.